A Senior Application Scientist's Guide to Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
A Senior Application Scientist's Guide to Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate (CAS No. 126085-91-4) is a pivotal organometallic reagent in modern synthetic organic chemistry.[][2][3][4] Its unique structure, combining a reactive organostannane with a synthetically versatile isoxazole ester core, positions it as a high-value building block for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, primary applications, and proven methodologies, with a particular focus on its role in palladium-catalyzed cross-coupling reactions for drug discovery and materials science. We will explore the mechanistic underpinnings of its reactivity, the strategic importance of the isoxazole scaffold, and provide a detailed, field-tested protocol for its application.
Core Compound Analysis: Properties and Specifications
Understanding the fundamental properties of a reagent is critical for its successful application. Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate is a dense, high-boiling liquid whose stability and reactivity are dictated by the interplay between the tin-carbon bond and the electron-deficient isoxazole ring.
| Identifier | Value | Source(s) |
| CAS Number | 126085-91-4 | [][2][3][4] |
| IUPAC Name | ethyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate | [] |
| Molecular Formula | C18H33NO3Sn | [][2] |
| Molecular Weight | 430.17 g/mol | [][2][3] |
| Appearance | Yellow to brown viscous liquid | [] |
| Purity | Typically ≥95% | [][2] |
| Density | ~1.209 g/cm³ at 25 °C | [][3] |
| Refractive Index | n20/D ~1.534 | [][3] |
| Boiling Point | >300 °C | [3] |
| Storage | Store under inert gas (Argon), consider freezing (-20°C) for long-term stability | [2][5] |
The Engine of Innovation: The Stille Cross-Coupling Reaction
The primary utility of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate lies in its function as the organostannane partner in the Stille cross-coupling reaction.[6][7] This palladium-catalyzed reaction is a cornerstone of C-C bond formation, prized for its tolerance of a wide range of functional groups, which is a critical advantage in the synthesis of complex molecules like active pharmaceutical ingredients (APIs).
The Catalytic Cycle: A Mechanistic Deep Dive
The Stille reaction proceeds via a well-understood catalytic cycle involving a palladium(0) catalyst. The cycle is self-validating; its successful turnover depends on the precise orchestration of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide, e.g., triflate) bond of the coupling partner (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent (in this case, our isoxazole stannane) exchanges its organic group with the halide on the palladium center. This is often the rate-determining step. The tributyltin halide byproduct is formed here.
-
Reductive Elimination: The two organic moieties (R¹ and the isoxazole) on the Pd(II) center couple and are eliminated from the metal, forming the desired new C-C bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The stability of organostannanes to air and moisture is a significant practical advantage over other organometallics like organolithiums or Grignard reagents.[6] However, this must be balanced against the high toxicity of organotin compounds, which necessitates careful handling and rigorous purification of the final products to remove tin residues.
The Isoxazole Core: A Privileged Scaffold in Drug Discovery
The isoxazole ring is a five-membered heterocycle that is frequently incorporated into the structure of bioactive molecules.[8] Its presence can confer favorable pharmacokinetic properties, including metabolic stability and improved cell permeability. The isoxazole moiety is a key component in a range of therapeutic agents.[8][9] Recent research highlights the development of isoxazole-3-carboxylate derivatives as potent antimycobacterial agents, underscoring the scaffold's relevance in addressing urgent public health threats like drug-resistant tuberculosis.[10]
Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate is therefore not just a reagent, but a strategic vehicle for introducing this "privileged" isoxazole-3-carboxylate scaffold into a target molecule. The workflow enables the rapid diversification of molecular libraries for screening.
Caption: Workflow for generating bioactive molecules via Stille coupling.
Experimental Protocol: A Self-Validating System
This section provides a representative, detailed protocol for a Stille coupling reaction. The causality behind each step is explained to ensure reproducibility and success.
Objective: To synthesize Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate.
Materials:
-
Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate (1.0 eq)
-
4-Iodoanisole (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous, degassed Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality: The Pd(0) catalyst is sensitive to oxygen and will be deactivated by oxidation. This step is critical for catalytic turnover.)
-
Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
-
Reagent Addition (Causality: Adding solids first, particularly the catalyst, allows for complete inerting before adding the solvent and liquid reagents.)
-
To the cooled flask, add Pd(PPh₃)₄ (0.05 eq) and 4-iodoanisole (1.1 eq).
-
Evacuate and backfill the flask with inert gas again.
-
-
Solvent and Stannane Addition (Causality: Anhydrous and degassed solvent is used to prevent quenching of reactive intermediates and to minimize oxygen.)
-
Via syringe, add anhydrous, degassed toluene to dissolve the solids.
-
Via syringe, add Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate (1.0 eq) to the stirring solution.
-
-
Reaction Execution (Causality: Heat provides the activation energy for the reaction, particularly the oxidative addition and reductive elimination steps.)
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting materials. A typical reaction time is 12-24 hours.
-
-
Workup and Purification (Causality: The primary goal is to remove the highly toxic tributyltin iodide byproduct and the palladium catalyst.)
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate.
-
To remove the tin byproduct, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). Stirring vigorously for 1-2 hours will precipitate tributyltin fluoride as a solid, which can be filtered off.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Final Purification (Causality: Column chromatography is required to isolate the pure product from residual starting materials, catalyst decomposition products, and other minor byproducts.)
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Conclusion
Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate is a powerful and enabling reagent for synthetic chemists. Its true value is realized through its application in palladium-catalyzed Stille cross-coupling reactions, providing a reliable and versatile method for incorporating the medicinally significant isoxazole-3-carboxylate scaffold into complex molecules. While the toxicity of organotin reagents requires diligent handling and purification, the synthetic advantages offered by this building block ensure its continued and impactful role in the advancement of drug discovery and materials science.
References
-
CP Lab Safety. Ethyl-5-(tributylstannyl)isoxazole-3-carboxylate, min 96%, 100 mg. [Link]
-
ResearchGate. Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. [Link]
-
National Institutes of Health (NIH). Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]
-
PubMed. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. [Link]
-
Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. [Link]
Sources
- 2. calpaclab.com [calpaclab.com]
- 3. エチル-5-(トリブチルスタンニル)イソオキサゾール-3-カルボン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. parchem.com [parchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
